molecular formula C16H18N2O5 B6317685 3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester CAS No. 340736-80-3

3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester

Cat. No.: B6317685
CAS No.: 340736-80-3
M. Wt: 318.32 g/mol
InChI Key: PQMNBQSSILNMPZ-UHFFFAOYSA-N
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Description

3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an ethyl ester group

Preparation Methods

The synthesis of 3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester include other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole-5-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(4-Methoxyphenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester: This derivative has a methoxy group on the phenyl ring instead of a tert-butoxycarbonyl group.

    3-(4-Chlorophenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester: This compound features a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-5-21-15(20)13-17-12(18-23-13)10-6-8-11(9-7-10)14(19)22-16(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMNBQSSILNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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